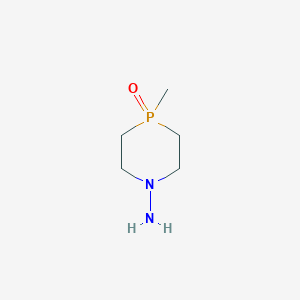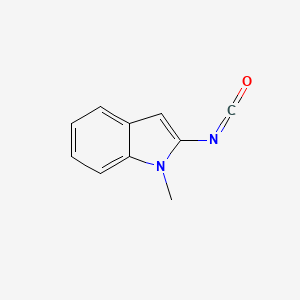
1-Methyl-1H-indole-2-yl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Methyl-1H-indole-2-yl isocyanate” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are significant in natural products and drugs, playing a main role in cell biology . They are used as pharmaceutical intermediates and also as raw material in organic synthesis .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . They are usually prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis
The molecular structure of “1-Methyl-1H-indole-2-yl isocyanate” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 131.1745 .Chemical Reactions Analysis
Indole derivatives are known to exhibit various chemical reactions. For instance, they are useful synthons in Sonogashira cross-coupling reactions .科学的研究の応用
Chemical Synthesis and Mechanistic Studies : Research by Nemoto et al. (2016) has shown that 1-substituted indoles, including 1-methylindoles, can be effectively used in carboxylation, alkoxycarbonylation, and carbamoylation reactions. These processes are crucial in synthesizing various organic compounds, including pharmaceuticals (Nemoto et al., 2016).
Corrosion Inhibition : A study by Verma et al. (2016) on 3-amino alkylated indoles, closely related to 1-methylindoles, demonstrates their effectiveness as corrosion inhibitors for mild steel. This application is significant in industrial settings to prevent material degradation (Verma et al., 2016).
Medical Research and Immunology : Research into the stereoisomers of 1-methyl-tryptophan, which is structurally related to 1-methylindoles, has provided insights into their role in inhibiting indoleamine 2,3-dioxygenase in dendritic cells. This inhibition is linked to antitumor responses, highlighting potential applications in cancer treatment (Hou et al., 2007).
Sensory Neuron Research : Bessac et al. (2009) investigated the effects of isocyanates, including methyl isocyanate, on sensory neurons. They found that isocyanates activate transient receptor potential ankyrin 1 (TRPA1), causing noxious effects. This research is critical for understanding chemical irritations and developing countermeasures (Bessac et al., 2009).
Organic Chemistry and Drug Synthesis : The work by Rajesh et al. (2017) on the Ag-Catalyzed synthesis of fused indole-cyclic urea derivatives demonstrates the importance of indole derivatives in synthesizing complex organic compounds with potential pharmaceutical applications (Rajesh et al., 2017).
Safety And Hazards
The safety data sheet for a similar compound, “1-Methyl-1H-indole-5-sulfonyl chloride”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
将来の方向性
The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities . Therefore, there is potential for further exploration and development of “1-Methyl-1H-indole-2-yl isocyanate” and similar compounds in the future.
特性
IUPAC Name |
2-isocyanato-1-methylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-12-9-5-3-2-4-8(9)6-10(12)11-7-13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYLLVJEXALHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isocyanato-1-methyl-1h-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

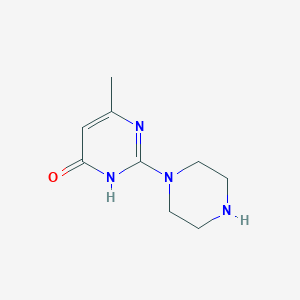
![2-Chloro-N-[2-(3-chloropyridin-2-yl)-2-oxoethyl]acetamide](/img/structure/B2748590.png)
![7-methyl-N-(2-morpholinoethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2748591.png)
![2-Cyclopropyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2748593.png)
![1h-Pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B2748594.png)
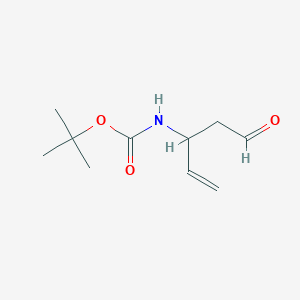
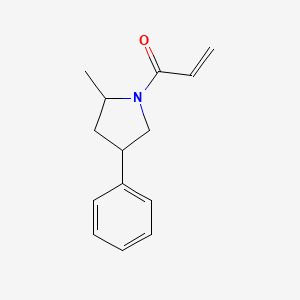
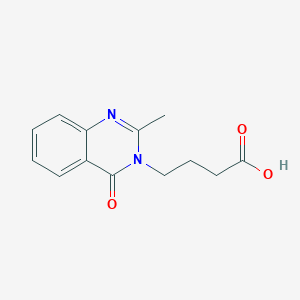
![2-[3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2748604.png)
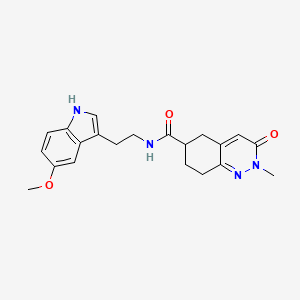
![1-{1-[3-(Benzenesulfonyl)propanoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2748606.png)
![2-[(2-Fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2748608.png)
![Ethyl 4-oxo-3-phenyl-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2748609.png)
